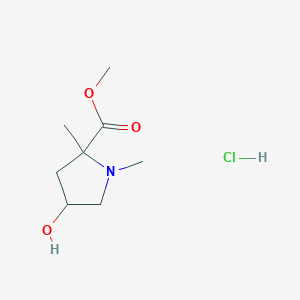

Methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate hydrochloride

Description

Methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate hydrochloride is a pyrrolidine derivative characterized by a hydroxyl group at the 4-position, two methyl groups at the 1- and 2-positions, and a methyl ester moiety at the 2-carboxylate position, forming a hydrochloride salt. Pyrrolidine-based compounds are widely studied due to their structural rigidity, hydrogen-bonding capabilities, and applications in pharmaceuticals and agrochemicals. The hydrochloride salt form enhances solubility in polar solvents, making it suitable for crystallographic and biochemical studies.

Properties

IUPAC Name |

methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-8(7(11)12-3)4-6(10)5-9(8)2;/h6,10H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPUNAJXJGDLDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C)O)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to enhance yield and purity. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality Methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate hydrochloride.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-oxo-1,2-dimethylpyrrolidine-2-carboxylate.

Reduction: Formation of 4-hydroxy-1,2-dimethylpyrrolidine-2-methanol.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its hydroxyl and ester groups play a crucial role in binding to active sites of enzymes, altering their activity and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Pyrrolidine and Piperidine Derivatives

Key Comparative Findings

Hydrogen Bonding and Solubility: The hydroxyl group at the 4-position in the target compound enables strong hydrogen bonding, as observed in Stachydrine hydrochloride . Piperidine derivatives like 4-(Diphenylmethoxy)piperidine HCl lack hydrogen-bonding donors, relying on ether and aromatic groups for lipophilic interactions, which may limit solubility compared to pyrrolidine analogues .

Stereochemical and Conformational Effects :

- Stachydrine hydrochloride’s (2R,4R) configuration introduces stereochemical constraints that differ from the target compound’s 1,2-dimethyl substitution. Such differences influence crystal packing and biological activity, as seen in the distinct NMR coupling constants of stereoisomers in .

- The 1,2-dimethyl substitution in the target compound may restrict pyrrolidine ring puckering, altering conformational flexibility compared to 1,1-dimethyl analogues like Stachydrine .

Pharmacological and Catalytic Potential: 4-(Dimethylamino)pyrrolidine derivatives in exhibit catalytic activity in hydrogen-deuterium exchange reactions, a property likely absent in the target compound due to its hydroxyl group’s lower basicity . Piperidine derivatives (e.g., ) are often used as intermediates in drug synthesis, whereas pyrrolidine hydrochlorides may find niche roles in chiral resolution or supramolecular chemistry due to their hydrogen-bonding networks .

Analytical and Crystallographic Insights

- Crystallography: The SHELX software suite () and WinGX () are critical for resolving the crystal structures of such compounds, particularly for analyzing hydrogen-bonding patterns (e.g., hydroxyl vs. amino group interactions) .

- Spectroscopic Confirmation : NMR and HRMS data for related pyrrolidines () validate the importance of these techniques in confirming substituent positions and salt forms, which would apply equally to the target compound .

Biological Activity

Methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate hydrochloride is characterized by its pyrrolidine core, which is modified with a hydroxyl group and a carboxylate ester. The molecular formula is with a molecular weight of approximately 195.66 g/mol.

The biological activity of this compound primarily involves modulation of neurotransmitter systems and potential anti-inflammatory effects. It has been investigated for its role in:

- Neurotransmitter Regulation : The compound may influence the levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotective | Modulates dopamine levels | |

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

-

Neuroprotective Effects :

A study demonstrated that Methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate hydrochloride significantly increased dopamine levels in rodent models. This was associated with improved cognitive performance in tasks measuring memory and learning capabilities. -

Antioxidant Properties :

In vitro experiments showed that the compound reduced reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative stress. This suggests a protective mechanism against neurodegenerative processes. -

Anti-inflammatory Activity :

Research indicated that this compound could inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This points to its potential utility in treating inflammatory conditions.

Pharmacokinetics

Understanding the pharmacokinetics of Methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate hydrochloride is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in tissues with a preference for the central nervous system.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Excreted mainly via urine as metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.